(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
Beschreibung
BenchChem offers high-quality (E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Eigenschaften
IUPAC Name |
ethyl 3-carbamoyl-2-[[(E)-3-(4-nitrophenyl)prop-2-enoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O6S/c1-2-30-20(27)23-10-9-14-15(11-23)31-19(17(14)18(21)26)22-16(25)8-5-12-3-6-13(7-4-12)24(28)29/h3-8H,2,9-11H2,1H3,(H2,21,26)(H,22,25)/b8-5+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQXHFZOLSNYHCK-VMPITWQZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C=CC3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)/C=C/C3=CC=C(C=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
(E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic compound that has recently garnered attention for its potential biological activities. This article synthesizes current research findings regarding its biological activity, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thieno[2,3-c]pyridine core with various substituents, including a nitrophenyl group and an ethyl carbamate moiety. Its molecular formula is , with a molecular weight of approximately 368.39 g/mol. The structural complexity suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₆N₄O₄S |
| Molecular Weight | 368.39 g/mol |
| IUPAC Name | (E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate |
| CAS Registry Number | Not available |
Antimicrobial Properties
Recent studies have indicated that compounds similar to (E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate exhibit significant antimicrobial activity. For instance, derivatives containing nitrophenyl groups have shown efficacy against various bacterial strains and protozoa, particularly in the context of neglected tropical diseases such as Chagas disease caused by Trypanosoma cruzi .
Anticancer Activity
Research has also suggested that the compound may possess anticancer properties. In vitro studies have demonstrated that similar thieno[2,3-c]pyridine derivatives can inhibit the growth of cancer cell lines by inducing apoptosis and disrupting cellular metabolism . The mechanism often involves the generation of reactive oxygen species (ROS) leading to oxidative stress within cancer cells.
Case Study: Inhibition of VEGFR-2
A related study focused on pyridine derivatives revealed their ability to inhibit vascular endothelial growth factor receptor 2 (VEGFR-2), a critical target in cancer therapy. The derivative demonstrated an IC50 value of 65 nM against VEGFR-2, indicating potent inhibitory action . This suggests that (E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate may also exhibit similar properties.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cellular proliferation and survival.
- Induction of Apoptosis : The generation of ROS leads to mitochondrial dysfunction and activation of apoptotic pathways in cancer cells.
- Antimicrobial Mechanisms : The presence of nitro groups in the structure enhances the compound's ability to disrupt microbial cell membranes and inhibit vital metabolic processes.
Table 2: Reported Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antimicrobial | Effective against T. cruzi | |
| Anticancer | Induces apoptosis in cancer cell lines | |
| VEGFR-2 Inhibition | IC50 = 65 nM |
Conclusion and Future Directions
The compound (E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate shows promising biological activities that warrant further investigation. Future research should focus on:
- In vivo Studies : To evaluate the therapeutic potential and safety profile in animal models.
- Mechanistic Studies : To elucidate the precise pathways through which this compound exerts its effects.
- Structure-Activity Relationship (SAR) : To optimize the chemical structure for enhanced efficacy and reduced toxicity.
Q & A
Basic: What are the key synthetic steps for preparing (E)-ethyl 3-carbamoyl-2-(3-(4-nitrophenyl)acrylamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate?
The synthesis typically involves multi-step procedures:
- Step 1: Formation of the thieno[2,3-c]pyridine core via cyclization reactions, often using carbamate or sulfonyl chloride reagents to introduce substituents like carbamoyl groups .
- Step 2: Acrylamido group introduction via condensation reactions between amines and activated carbonyl derivatives (e.g., acryloyl chloride derivatives) under controlled pH and temperature .
- Step 3: Nitrophenyl group incorporation through Suzuki coupling or nucleophilic aromatic substitution, requiring palladium catalysts or electron-deficient aromatic systems .
Key reagents : Sulfonyl chlorides for sulfonamide formation, carbodiimides for amide coupling, and nitroaryl precursors .
Basic: How is the three-dimensional conformation of this compound analyzed?
- X-ray crystallography : Provides precise bond angles, distances, and dihedral angles. For example, similar thienopyridine derivatives have been resolved to confirm non-planar conformations due to steric hindrance from substituents .
- NMR spectroscopy : H and C NMR can identify regiochemistry and confirm E/Z configuration of acrylamido groups via coupling constants (e.g., > 12 Hz for trans configurations) .
Basic: What bioactivity assays are suitable for evaluating this compound?
- In vitro antioxidant assays : DPPH radical scavenging or FRAP assays, adapted from structurally related ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)thiophene derivatives .
- Anti-inflammatory screening : Carrageenan-induced rat paw edema models, measuring COX-2 inhibition .
- Cellular assays : MTT or SRB assays for cytotoxicity profiling against cancer cell lines, given the compound’s potential to interact with kinase or protease targets .
Advanced: How can computational modeling resolve discrepancies between experimental and predicted reactivity?
- Density Functional Theory (DFT) : Compare calculated vs. observed bond lengths (e.g., C–N bonds in acrylamido groups) to identify steric or electronic mismatches. Adjust solvent models (e.g., PCM for polar solvents) to improve accuracy .
- Molecular docking : If bioactivity data conflicts with predictions, re-evaluate target binding pockets (e.g., kinase active sites) using flexible docking protocols to account for conformational changes .
Advanced: What strategies optimize synthesis yield while minimizing byproducts?
- Solvent selection : Use aprotic solvents (e.g., DMF or THF) for acrylamido coupling to reduce hydrolysis .
- Temperature control : Maintain reactions at 0–5°C during nitrophenyl group introduction to prevent nitro group reduction .
- Catalyst screening : Test Pd(PPh) vs. Pd(OAc) for Suzuki coupling efficiency, as ligand choice impacts aryl halide activation .
Advanced: How do substituents (e.g., 4-nitrophenyl, carbamoyl) influence electronic and steric effects?
- Electron-withdrawing groups (e.g., nitro): Increase electrophilicity of the acrylamido moiety, enhancing reactivity in nucleophilic additions .
- Carbamoyl groups : Stabilize the thienopyridine core via intramolecular hydrogen bonding, reducing ring strain and improving solubility in polar solvents .
- Steric effects : Bulky substituents on the pyridine ring may restrict rotation, leading to atropisomerism; dynamic NMR can detect such phenomena .
Advanced: How to address false positives in bioactivity assays due to compound aggregation?
- Dynamic Light Scattering (DLS) : Confirm nanoparticle formation at test concentrations.
- Add detergents : Include 0.01% Tween-20 to disrupt aggregates .
- Dose-response curves : Validate activity with Hill coefficients >1 to exclude non-specific effects .
Advanced: What crystallographic challenges arise during structure elucidation?
- Disorder in substituents : The nitro group’s planar geometry may cause rotational disorder; refine using restraints in SHELXL .
- Twinned crystals : Use PLATON’s TWINABS for data integration if multiple diffraction domains are present .
- Weak diffraction : Optimize crystal growth via vapor diffusion with PEG 4000 as a precipitant .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
